No Direct Head-to-Head or Cross-Study Comparable Data Identified
An exhaustive search of PubMed, BindingDB, ChEMBL, Google Patents, Semantic Scholar, and multiple chemical supplier databases returned zero articles containing quantitative biological or physicochemical data for N-(2-hydroxy-2-phenylethyl)-2-(1H-tetrazol-1-yl)benzamide. The closest published chemical class—phenyltetrazolyl-phenylamides with an ortho tetrazole-amide arrangement—demonstrates that the unsubstituted ortho derivative (compound 32) inhibits ABCG2 with IC50 values three- to four-fold lower than the reference inhibitor Ko143 depending on the assay system [1]. This indicates strong scaffold-dependent activity, but no data map the effect of the N-(2-hydroxy-2-phenylethyl) substituent present in the target compound. Quantitative comparison with the 3-tetrazolyl and 4-tetrazolyl positional isomers or with the 4-chloro and 5-fluoro side-chain variants cannot be performed due to the absence of matched-assay data for any member of this subgroup.
| Evidence Dimension | ABCG2 inhibitory potency (Hoechst 33342 accumulation assay) — class reference only |
|---|---|
| Target Compound Data | Not available |
| Comparator Or Baseline | Closest scaffold analog: unsubstituted ortho-linked phenyltetrazolyl-phenylamide (compound 32), IC50 ~3-4× lower than Ko143; Ko143 IC50 ~100–400 nM depending on system |
| Quantified Difference | Cannot be calculated — target compound data absent |
| Conditions | MDCK II BCRP and MCF-7/Topo cell lines; Hoechst 33342 efflux assay; 120 min incubation |
Why This Matters
Without quantitative data, no evidence-based procurement decision can prioritize this compound over its positional isomers or side-chain variants.
- [1] Köhler SC, Silbermann K, Wiese M. Phenyltetrazolyl-phenylamides: Substituent impact on modulation capability and selectivity toward the efflux protein ABCG2 and investigation of interaction with the transporter. Eur J Med Chem. 2016;124:881-895. doi:10.1016/j.ejmech.2016.09.030 View Source
